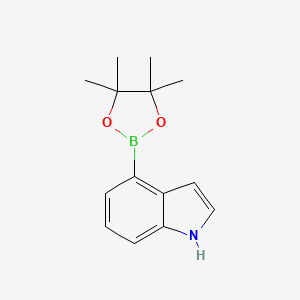

Indole-4-boronic acid pinacol ester

Description

The exact mass of the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCIXBBEUHMLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462343 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388116-27-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Boronate Esters in Modern Synthesis

An In-Depth Technical Guide to Indole-4-boronic Acid Pinacol Ester

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the pursuit of efficiency, stability, and functional group tolerance is paramount. Boronic acid pinacol esters have emerged as indispensable reagents, offering a masterful balance of stability and reactivity.[1][2] Unlike their more hydrolytically sensitive boronic acid counterparts, the pinacol ester derivatives provide enhanced stability, simplifying handling, purification, and storage.[1][3] This robustness makes them superior building blocks for complex, multi-step syntheses. This guide focuses on a particularly valuable member of this class: this compound, a key intermediate for accessing the privileged indole scaffold in drug discovery and development.

Core Physicochemical & Structural Properties

This compound, systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a white to off-white solid at room temperature.[4][5][6] Its structure features an indole ring substituted at the 4-position with a pinacolboronate group. This strategic placement allows for the functionalization of the benzene portion of the indole core, a common requirement in medicinal chemistry.

Key Data Summary

A consolidation of its essential properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 388116-27-6 | [7][8] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [4][9] |

| Molecular Weight | 243.11 g/mol | [7][9] |

| Appearance | White to off-white solid | [5][6][10] |

| Melting Point | 120-125 °C or 168-173 °C | [10] |

| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [10] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [10] |

| Solubility | Soluble in DMSO | [7] |

| InChI Key | QDCIXBBEUHMLDN-UHFFFAOYSA-N | [4] |

Note on Melting Point: Discrepancies in reported melting points are common for specialty reagents and may depend on the purity and crystalline form of the material. Researchers should rely on the Certificate of Analysis for their specific lot.

Synthesis and Purification Strategy

The synthesis of arylboronic esters is a well-established field. A common and effective method for preparing this compound is the Palladium-catalyzed Miyaura borylation reaction. This approach typically involves the cross-coupling of a 4-haloindole (e.g., 4-bromo-1H-indole) with bis(pinacolato)diboron (B₂pin₂).

The choice of a palladium catalyst and ligand is critical for achieving high yield and preventing side reactions. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is robust and versatile. A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Purification Protocol

Given that boronic esters are generally stable to silica gel chromatography, this is the preferred method for purification.[1]

-

Reaction Quench & Extraction: Upon reaction completion, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC).

-

Rationale: The relatively non-polar nature of the pinacol ester allows it to be eluted from the silica, while more polar impurities are retained.

-

-

Product Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the purified product, which can be further purified by recrystallization if necessary.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its participation as the organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[11]

The Catalytic Cycle Explained

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Ester vs. Boronic Acid: A Field Perspective

While boronic acids are effective, their pinacol esters offer distinct practical advantages.

-

Enhanced Stability: Pinacol esters are significantly less prone to protodeboronation (cleavage of the C-B bond by a proton source) and the formation of boroxine anhydrides, which can complicate stoichiometry.[1][12] This stability leads to a longer shelf-life and more reproducible results.

-

Ease of Purification: Their increased stability and typically crystalline nature make them easier to purify by standard techniques like silica gel chromatography.[1]

-

Reactivity Considerations: In some cases, boronic esters can be less reactive than the corresponding boronic acids and may require longer reaction times or more forcing conditions.[13] However, for many applications, this is a minor trade-off for the significant benefits in handling and stability.

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 4-aryl-1H-indole derivative.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd(dppf)Cl₂ (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

Confirming the identity and purity of this compound is essential.

-

NMR Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the indole protons, including the N-H proton (a broad singlet, often > 8 ppm), and aromatic protons on the indole core. A sharp, intense singlet around 1.3-1.4 ppm integrating to 12 protons corresponds to the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR: Signals for the indole carbons will be present, along with a signal around 83-84 ppm for the quaternary carbons of the pinacol group and around 24-25 ppm for the methyl carbons. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation.

-

¹¹B NMR: A broad singlet is expected in the range of 20-35 ppm, characteristic of a tetracoordinate boronate ester.

-

-

Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

HPLC Analysis: Reversed-phase HPLC can be used for purity assessment. However, care must be taken as on-column hydrolysis to the corresponding boronic acid can occur, especially with acidic mobile phases.[14] Using buffered mobile phases or fast gradients can help minimize this artifact.[14]

Safety, Handling, and Storage

Proper handling is critical for both safety and maintaining the integrity of the reagent.

-

Hazards: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][10] For long-term storage, temperatures of -20°C are recommended to ensure maximum stability.[7]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its superior stability compared to the free boronic acid simplifies handling and purification, making it a reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals aiming to construct complex molecules based on the indole scaffold, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

-

1H-Indole-4-boronic acid, pinacol ester. PubChem. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Prieto, M., et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. LinkedIn. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Beilstein Archives. [Link]

-

This compound. Shanghai Worldyang Chemical Co.,Limited. [Link]

-

Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. LinkedIn. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. LinkedIn. [Link]

-

Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

-

Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Boric acid, pinacol ester. PubChem. [Link]

-

Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

This compound, 97+%, Thermo Scientific. Fisher Scientific. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [worldyachem.com]

- 7. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 8. scbt.com [scbt.com]

- 9. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 388116-27-6 [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Indole-4-boronic acid pinacol ester (CAS 388116-27-6): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Abstract: This technical guide provides a comprehensive overview of Indole-4-boronic acid pinacol ester (CAS: 388116-27-6), a pivotal building block in modern synthetic and medicinal chemistry. The indole moiety is a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds. This guide details the physicochemical properties, synthesis, handling, and, most critically, the application of this versatile reagent in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, protocol optimization, and mechanistic considerations for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of neurotransmitters like serotonin, blockbuster drugs such as sumatriptan, and numerous oncology agents. The ability to functionalize the indole nucleus at specific positions is paramount for developing novel therapeutics with tailored pharmacological profiles. This compound has emerged as a key reagent for precisely this purpose. It serves as a stable, reliable, and versatile precursor for introducing substituents at the C4 position of the indole ring, an often challenging position to modify through classical methods.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.[1][2] The pinacol ester functional group offers significant advantages over the corresponding free boronic acid, including enhanced stability to air and moisture, compatibility with chromatographic purification, and predictable reactivity, making it an indispensable tool in the drug discovery pipeline.[3]

Physicochemical Properties, Handling, and Storage

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Chemical Structure and Identifiers

Caption: General scheme for the Miyaura Borylation of 4-bromoindole.

Causality of Component Selection:

-

Palladium Catalyst : A Pd(II) source like PdCl₂(dppf) is often used. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.

-

Base : A mild base like potassium acetate (KOAc) is crucial. [3]Its role is not to activate the diboron reagent directly, but to facilitate the transmetalation step within the catalytic cycle. Using a strong base can promote a competing Suzuki coupling side-reaction. [3]* Boron Source : B₂pin₂ is the standard. It is a stable solid that is easy to handle and the resulting pinacol ester products are generally stable and can be purified via silica gel chromatography. [3]

Analytical Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The characteristic singlet for the 12 methyl protons of the pinacol group typically appears around 1.3 ppm in CDCl₃. ¹¹B NMR can also be used, showing a broad singlet around 34 ppm. [4]* Mass Spectrometry : Provides confirmation of the molecular weight (243.11 g/mol ).

-

RP-HPLC : Purity assessment via reversed-phase HPLC can be challenging due to on-column hydrolysis of the pinacol ester to the more polar boronic acid. [5] * Self-Validating Protocol Insight : To obtain an accurate purity reading, minimize hydrolysis by using a stationary phase with low residual silanol activity and a mobile phase with a low concentration of formic acid. [5]Running the analysis at lower temperatures can also suppress this degradation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application of this compound, enabling the formation of a C(sp²)-C(sp²) bond between the indole C4 position and an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Insight: The transmetalation step is often rate-limiting. The base (e.g., K₂CO₃, K₃PO₄) is critical here, forming a more nucleophilic "ate" complex with the boron, which facilitates the transfer of the indole group to the palladium center. [1]While pinacol esters are less reactive than boronic acids, this can be an advantage, preventing unwanted side reactions. [6]For challenging couplings, stronger bases or higher temperatures may be required.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization of catalyst, base, and solvent may be necessary for specific substrates.

Caption: A self-validating experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.22 mmol, 1.1 eq), the aryl/vinyl halide (0.20 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 5 mol%), and the base (e.g., K₂CO₃, 0.40 mmol, 2.0 eq).

-

Rationale: Using a slight excess of the boronic ester can help drive the reaction to completion, especially if the halide is precious. The catalyst loading is typically between 1-5 mol%.

-

-

Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure reproducibility.

-

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

-

Rationale: The solvent choice is critical for substrate solubility and reaction kinetics. A polar, aprotic solvent like dioxane or DMF is common, and the addition of water often accelerates the reaction.

-

-

Reaction : Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Higher temperatures increase reaction rates but can also lead to decomposition. Monitoring is key to determining the optimal reaction time.

-

-

Work-up : After cooling to room temperature, dilute the mixture with water and an organic solvent like ethyl acetate (EtOAc). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2x).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its stability, predictable reactivity, and suitability for the robust Suzuki-Miyaura coupling reaction make it a preferred building block for the synthesis of complex, indole-containing molecules. By understanding its fundamental properties, synthetic routes, and the mechanistic nuances of its application, researchers can confidently and efficiently construct novel compounds, accelerating the pace of scientific discovery.

References

-

This compound | 388116-27-6 | MFCD08689896 | AG00350W - Angene. (URL: [Link])

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem. (URL: [Link])

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. (URL: [Link])

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (URL: [Link])

-

boronic esters - Organic Syntheses Procedure. (URL: [Link])

-

This compound - Shanghai Worldyang Chemical Co.,Limited. (URL: [Link])

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])

-

Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. (URL: [Link])

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (URL: [Link])

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Indole-4-boronic acid pinacol ester

Executive Summary

Indole-4-boronic acid pinacol ester is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility stems from its role as a versatile coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. However, the synthesis of this specific regioisomer is challenging due to the inherent electronic properties of the indole nucleus, which favor functionalization at the C2 and C3 positions of the pyrrolic ring.[1][2] This guide provides an in-depth analysis of field-proven and innovative strategies to achieve selective C4-borylation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of methodologies. We will explore directing group-assisted C-H functionalization, both metal-free and transition-metal-catalyzed, as well as classical approaches starting from pre-functionalized indoles. The objective is to equip researchers with the necessary knowledge to select and execute the optimal synthetic route for their specific research and development needs.

Introduction: The Strategic Importance of C4-Functionalized Indoles

The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals.[1][2] Consequently, methods for its selective functionalization are of paramount importance. While the electron-rich pyrrole ring is readily modified, selective functionalization of the benzene core (positions C4 to C7) presents a significant synthetic hurdle.[1] Indolylboronates, particularly pinacol esters, have emerged as exceptionally useful intermediates due to their stability, handling characteristics, and broad reactivity profile in cross-coupling reactions.[3][4][5]

The C4-borylated indole, in particular, serves as a gateway to novel chemical space for drug discovery. It allows for the introduction of diverse substituents at a position that critically influences the steric and electronic properties of the molecule, often leading to enhanced biological activity or improved pharmacokinetic profiles. This guide focuses on overcoming the regioselectivity challenge to efficiently produce this compound.

Synthetic Strategies for C4-Selective Borylation

Achieving regiocontrol in the borylation of the indole benzene ring necessitates overcoming the intrinsic reactivity of the C2 and C3 positions. The most successful strategies rely on either pre-installing a functional handle at the C4 position or employing a directing group to steer the borylation reagent to the desired site.

Methodology 1: Directing Group-Assisted, Metal-Free C-H Borylation

A groundbreaking strategy for C4-borylation involves a chelation-assisted, metal-free C-H activation approach. This method leverages a removable directing group installed at the C3 position to guide a boron reagent, such as Boron tribromide (BBr₃), to the adjacent C4 position.[1][2]

Causality and Mechanism: The key to this strategy is the installation of a pivaloyl group at the C3 position of the indole. This group acts as a directing group, coordinating to the Lewis acidic BBr₃. This chelation brings the boron reagent into close proximity to the C4-H bond, facilitating a site-selective C-H borylation.[2][6] This process avoids the use of expensive and potentially toxic transition metals, making it an attractive method for large-scale synthesis.[1][2] The reaction proceeds under mild conditions and demonstrates broad functional group compatibility.[2]

Caption: Workflow for metal-free directed C4-borylation.

Methodology 2: Palladium-Catalyzed Miyaura Borylation of 4-Haloindoles

This classical and robust approach relies on a pre-functionalized starting material, typically 4-bromoindole or 4-iodoindole. The carbon-halogen bond serves as a reactive handle for a palladium-catalyzed cross-coupling reaction with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7][8]

Causality and Mechanism: The Miyaura borylation is a well-established and highly reliable transformation.[8] The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the 4-haloindole.

-

Transmetalation: The boron moiety is transferred from B₂pin₂ to the palladium center, typically facilitated by a base like potassium acetate (KOAc).

-

Reductive Elimination: The desired C4-borylated indole is released, regenerating the palladium(0) catalyst.

This method's primary advantage is its predictability and the wide availability of palladium catalysts and ligands.[9][10] However, it is less atom-economical than C-H activation strategies as it requires the prior synthesis of a halogenated indole.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Indole-4-Boronic Acid Pinacol Ester: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Indole-4-boronic acid pinacol ester, a critical building block in modern organic and medicinal chemistry. We delve into its fundamental molecular properties, explore common synthetic methodologies with mechanistic insights, and detail its primary application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. We emphasize not just the procedural steps but the underlying chemical principles that govern its synthesis and reactivity, ensuring a robust and validated understanding.

Core Molecular and Physicochemical Profile

This compound, systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a stable, solid-state reagent that serves as a key precursor for introducing the indole-4-yl moiety into complex molecules.[1] Its pinacol ester group provides enhanced stability and solubility in organic solvents compared to the corresponding free boronic acid, making it amenable to a wide range of reaction conditions.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₁₈BNO₂ | [1][2][3] |

| Molecular Weight | 243.11 g/mol | [2][3][4] |

| CAS Number | 388116-27-6 | [2][3][5] |

| InChI Key | QDCIXBBEUHMLDN-UHFFFAOYSA-N | [1][2] |

| Appearance | White to off-white solid powder |[2][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 168-173 °C | |

| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [6] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in DMSO, Dioxane, THF | [2] |

| Storage | Short-term (days to weeks): Dry, dark, 0 - 4 °C. Long-term (months to years): -20 °C. |[2] |

Synthesis Strategies and Mechanistic Considerations

The preparation of indolylboronic acids and their esters is a well-established field, with several strategic approaches available.[7] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Directed ortho-Metalation

A highly regioselective method involves the use of a directing group on the indole nitrogen. For instance, a carbamate group can direct lithiation specifically to the C4 position.[7] This lithiated intermediate is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to install the pinacol boronate ester. The directing group can subsequently be removed under mild conditions.

Causality: The use of a directing group like a carbamate is crucial for overcoming the inherent reactivity of other positions on the indole ring (such as C2 or C3), thereby ensuring high regioselectivity for the C4 position. This level of control is essential for building complex molecular architectures without generating isomeric mixtures.

Caption: General workflow for the synthesis of Indole-4-Bpin via directed ortho-metalation.

Transition-Metal-Catalyzed C-H Borylation

Another powerful strategy is the direct borylation of the indole C-H bond, often catalyzed by iridium or rhodium complexes. While this method can be highly efficient, controlling the regioselectivity for the C4 position can be challenging and may require specific ligand designs or protecting group strategies. Transition-metal-free borylation methods using Lewis acids have also emerged as a cost-effective and milder alternative.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the indole C4 position and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[8] This reaction is a cornerstone of modern drug discovery and materials science due to its functional group tolerance, mild conditions, and high yields.

Mechanism: The reaction proceeds through a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronate ester, activated by a base, transfers its organic group (the indole-4-yl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of Indole-4-Bpin with an Aryl Bromide

This protocol is a self-validating system; successful formation of the product, confirmed by LC-MS and NMR, validates the reactivity of the starting materials and the efficacy of the catalytic system.

-

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃, 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane)

-

Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line, condenser.

-

-

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, this compound, and the palladium catalyst.

-

Add the 1,4-dioxane, followed by the aqueous sodium carbonate solution.

-

Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, seal the vial and heat to 120 °C for 20-40 minutes.[9]

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (aryl bromide) indicates completion.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure coupled product.

-

Quality Control: Analytical Characterization

Verifying the identity and purity of this compound is critical before its use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the indole protons, as well as a distinct singlet around 1.3 ppm corresponding to the 12 equivalent protons of the two methyl groups on the pinacol moiety.[10][11]

-

¹³C NMR: Will show signals for the indole carbons and the quaternary and methyl carbons of the pinacol group. The carbon attached to boron will often show a broad signal or may not be observed due to quadrupolar relaxation.[11]

-

¹¹B NMR: A broad singlet between 20-35 ppm is characteristic of a tetracoordinate boronate ester.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, typically aiming for >95% for synthetic applications.

Safety, Handling, and Storage

Proper handling is essential for user safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Handling Recommendations:

-

Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere if possible. Adherence to the recommended storage temperatures is crucial for preventing degradation and ensuring long-term viability.[2]

References

-

Indolylboronic Acids: Preparation and Applications. National Institutes of Health (NIH). [Link]

-

This compound. Shanghai Worldyang Chemical Co.,Limited. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. ACS Publications. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]

-

1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471. PubChem. [Link]

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [worldyachem.com]

- 6. This compound CAS#: 388116-27-6 [m.chemicalbook.com]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to Indole-4-boronic acid pinacol ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-boronic acid pinacol ester, a key building block in modern organic synthesis, offers a versatile platform for the construction of complex molecular architectures. Its strategic importance lies in its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application in Suzuki coupling, and an exploration of its broader reactivity, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its pinacol ester group confers greater stability and easier handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈BNO₂ | [3] |

| Molecular Weight | 243.11 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 120-125 °C | [1] |

| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [1] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [3] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [3] |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Miyaura borylation being one of the most common and efficient.[3] This reaction typically involves the palladium-catalyzed cross-coupling of a suitable indole precursor, such as 4-bromoindole, with a diboron reagent, like bis(pinacolato)diboron.

Representative Synthesis Protocol: Miyaura Borylation of 4-Bromoindole

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-Bromoindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoindole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the carbon-boron bond, which serves as a nucleophilic carbon source in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application of this compound, enabling the formation of a C-C bond between the indole C4 position and a variety of sp²-hybridized carbon atoms.[5] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[6]

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling with an Aryl Bromide

This protocol provides a step-by-step methodology for a typical Suzuki coupling reaction using this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a Schlenk flask, dissolve this compound (1.2 equiv) and the aryl bromide (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

To the degassed solution, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (3.0 equiv).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Other Reactions

While predominantly used in Suzuki couplings, the versatility of the boronic ester functionality allows for its participation in other transformations. These include, but are not limited to:

-

Chan-Lam Coupling: Formation of C-N or C-O bonds through coupling with amines or alcohols, respectively, often catalyzed by copper.

-

Protodeboronation: Cleavage of the C-B bond to introduce a hydrogen atom, which can be useful in certain synthetic sequences.[3]

-

Halodeboronation: Replacement of the boronic ester group with a halogen atom (e.g., iodine or bromine).

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-H proton (which may be broad), and a sharp singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the indole carbons and the quaternary and methyl carbons of the pinacol group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-containing biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, enabling the synthesis of novel and complex molecules.

References

- Aggarwal, V. K. (2017). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 82(19), 9685–9704.

- Ghavre, M., et al. (2014). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744.

- Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). The Role of Boronic Esters in Modern Organic Synthesis. Retrieved from [Link]

- Tobrman, T., et al. (2019).

-

YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Zbieg, J. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. Organic Letters, 16(6), 1688–1691.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-4-boronic acid, pinacol ester, CAS [[388116-27-6]] | BIOZOL [biozol.de]

- 5. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Indole-4-boronic acid pinacol ester in Organic Solvents

Introduction: The Versatile Role of Indole-4-boronic acid pinacol ester in Modern Chemistry

This compound, with the chemical formula C₁₄H₁₈BNO₂, is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a robust building block for the construction of complex molecular architectures. The indole scaffold itself is a "privileged scaffold," appearing in numerous natural products and pharmacologically active compounds, making this particular reagent highly valuable for the synthesis of novel drug candidates and functional materials.[3]

However, the successful application of this compound is fundamentally dependent on its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that dictates reaction efficiency, purification strategies, and the overall feasibility of a synthetic route. This guide provides an in-depth analysis of the solubility profile of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their experimental design.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is governed by the interplay of its intrinsic structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where substances with similar polarities tend to be miscible.[4] Let's dissect the structure of this compound to anticipate its interactions with different solvent classes.

Caption: Key structural features of this compound governing its solubility.

-

The Indole Moiety: The indole ring system, with its nitrogen heteroatom and aromatic character, imparts a degree of polarity to the molecule. The N-H proton is capable of acting as a hydrogen bond donor, which suggests favorable interactions with polar protic and polar aprotic solvents that can act as hydrogen bond acceptors.[4]

-

The Pinacol Ester Group: The boronic acid is protected as a pinacol ester. This functional group, composed of a boron atom and two oxygen atoms shielded by four methyl groups, is significantly less polar than a free boronic acid.[5][6] The bulky tetramethyl groups also introduce steric hindrance, which can influence how solvent molecules pack around the solute. This esterification generally enhances solubility in a broader range of organic solvents compared to the more polar and often less stable free boronic acid.[5][7]

Based on this structural analysis, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents that can effectively solvate the indole ring without interfering with the boronic ester. Its solubility in nonpolar solvents is expected to be lower due to the polar nature of the indole core.

Qualitative Solubility Profile: An Evidence-Based Guide

While exhaustive quantitative solubility data for this compound is not widely published, we can construct a reliable qualitative profile based on analogous compounds and available data points. A study on phenylboronic acid and its pinacol ester revealed that the pinacol ester derivative has significantly better solubility across a range of organic solvents, including chloroform, acetone, and ethers, with relatively small differences between these solvents.[5][6] Furthermore, a commercial supplier explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO).[8]

Combining these insights with the structural analysis allows for the following predicted solubility guide:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Confirmed solubility.[8] Strong dipole-dipole interactions and hydrogen bond accepting capability. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent capable of solvating the indole moiety. | |

| Tetrahydrofuran (THF) | High | Ethereal solvent, known to be effective for similar boronic esters.[5] Balances polarity and non-polar character. | |

| Acetonitrile (ACN) | Moderate to High | Polar aprotic solvent, though its ability to solvate may be slightly less than DMF or DMSO. | |

| Acetone | Moderate to High | A ketone, which showed good solubility for the analogous phenylboronic acid pinacol ester.[5][6] | |

| Ethyl Acetate (EtOAc) | Moderate | Less polar than ketones, but should still provide reasonable solubility for many synthetic applications. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The N-H of the indole can hydrogen bond with the solvent's -OH. However, boronic esters can be susceptible to hydrolysis or transesterification in the presence of alcohols, especially with acid or base catalysis. |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | The molecule has sufficient polarity to be soluble in this mildly polar solvent. Chloroform showed good solubility for the phenyl analogue.[5][6] |

| Toluene | Low to Moderate | The aromatic nature may provide some favorable pi-stacking interactions, but overall polarity mismatch will limit solubility. | |

| Hexanes, Heptane | Low / Insoluble | Significant polarity mismatch between the polar indole ring and the nonpolar aliphatic solvent.[5][6] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, such as crystallization or formulation development, experimental determination is essential. The following protocol provides a reliable method for assessing the qualitative and semi-quantitative solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clear glass vial (e.g., 4 mL).

-

Initial Solvent Addition: Add 0.1 mL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.

-

Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 2-5 minutes at a controlled temperature (typically ambient, ~25 °C). Visually inspect for any undissolved solid.

-

Observation and Incremental Addition:

-

If the solid dissolves completely: The compound is considered "Soluble" at ≥100 mg/mL.

-

If the solid does not dissolve: Add another 0.1 mL of solvent (total volume 0.2 mL, concentration 50 mg/mL) and repeat step 3.

-

Continue this process: If the solid remains, continue adding the solvent in defined increments (e.g., 0.2 mL) until complete dissolution is observed.

-

-

Classification and Calculation:

-

Soluble: Dissolves in ≤ 0.2 mL.

-

Sparingly Soluble: Dissolves in > 0.2 mL to 1.0 mL.

-

Slightly Soluble / Insoluble: Does not fully dissolve in 1.0 mL.

-

The approximate solubility can be calculated by dividing the initial mass of the solid by the total volume of solvent required for complete dissolution.

-

Self-Validating System:

-

Purity: Ensure the this compound is of high purity (≥95%), as impurities can significantly affect solubility.[2][8]

-

Temperature Control: Perform all tests at a consistent, recorded temperature, as solubility is temperature-dependent.

-

Equilibrium: For more accurate quantitative data, allow the suspension to stir for a longer period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant concentration by a technique like HPLC.

Practical Implications for the Researcher

A clear understanding of solubility is paramount for the effective use of this compound:

-

Reaction Setup: Choosing a solvent in which all reactants are fully dissolved is crucial for achieving optimal reaction kinetics and avoiding heterogeneous mixtures that can lead to lower yields and side reactions. For Suzuki couplings, solvents like THF, DMF, and acetone are often excellent choices.

-

Purification: The low solubility in nonpolar solvents like hexanes can be exploited for purification. For instance, after a reaction in THF, the product can be precipitated by adding hexanes as an anti-solvent. Alternatively, a slurry wash with a solvent in which the compound is insoluble can be an effective method to remove soluble impurities.

-

Compound Stability: While pinacol esters are more robust than free boronic acids, they can still be susceptible to hydrolysis, particularly under acidic or basic conditions.[9] Using aprotic solvents (e.g., THF, DMF, ACN) for storage and reactions minimizes this degradation pathway. Caution should be exercised when using protic solvents like methanol or ethanol.

Conclusion

References

-

Seroczuk, U., & Domański, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

SpringerLink. Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). [Link]

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. [Link]

-

Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95 388116-27-6 [sigmaaldrich.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. tutorchase.com [tutorchase.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Substituted Indoles

This guide provides an in-depth exploration of the multifaceted biological activities of substituted indoles, a class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[2][3][4] This document will delve into the core anticancer, antiviral, and neuroprotective activities of substituted indoles, providing not just an overview of their therapeutic potential but also a detailed examination of the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation.

Part 1: Anticancer Activities of Substituted Indoles: Targeting the Machinery of Cell Division

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, and the indole nucleus has proven to be a fertile ground for the discovery of potent anticancer agents.[5][6] Several FDA-approved anticancer drugs, such as panobinostat and sunitinib, are based on the indole scaffold, highlighting the clinical significance of this chemical entity.[5] Substituted indoles exert their anticancer effects through diverse mechanisms, with the disruption of microtubule dynamics being a particularly well-established strategy.[7][8][9][10]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[8][10] Compounds that interfere with the dynamic equilibrium of microtubule polymerization and depolymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[11] Many substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[7][8][12]

The binding of an indole-based inhibitor to the colchicine site introduces a wedge at the interface of tubulin dimers, disrupting the longitudinal interactions necessary for microtubule elongation. This steric hindrance prevents the proper formation of the mitotic spindle, leading to a mitotic arrest and subsequent activation of the apoptotic cascade. The structural flexibility of the indole ring allows for the optimization of interactions within the hydrophobic pocket of the colchicine-binding site, enabling the design of highly potent and selective inhibitors.

Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition

Caption: Inhibition of tubulin polymerization by substituted indoles.

Structure-Activity Relationship (SAR) of Indole-Based Tubulin Inhibitors

The anticancer potency of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole core. Understanding these SARs is paramount for the rational design of next-generation tubulin inhibitors with improved efficacy and reduced off-target effects.

-

Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance antiproliferative activity, in some cases by as much as 60-fold compared to the unsubstituted analogue.[11] This is likely due to increased lipophilicity, facilitating cell membrane permeability, and potentially optimizing interactions with the hydrophobic regions of the colchicine-binding site.

-

Substitution at C-3: The nature of the substituent at the C-3 position is a critical determinant of activity. While some indole-3-glyoxamide derivatives show potent anticancer activity, the introduction of olefinic substitutions at this position can lead to a decrease in potency.[11]

-

Substitution on the Benzene Ring: The electronic properties of substituents on the benzene portion of the indole nucleus play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, at the 5-position can enhance anticancer activity.[11] Furthermore, the addition of heterocyclic rings at the 6- and 7-positions has been shown to yield compounds with potent tubulin polymerization inhibitory activity.[8]

| Compound Class | Key Substitutions | IC50 Range (µM) | Target Cancer Cell Lines | Reference |

| Indole-Chalcone Hybrids | N-ethyl-3-acetylindole core | 13 - 19 | MDA-MB-231 (Triple-negative breast cancer) | [11] |

| Benzimidazole-Indole Hybrids | Varied substitutions | ~0.05 | Various cancer cell lines | [11] |

| Indole-Vinyl Sulfones | Varied substitutions | Potent activity reported | Panel of cancer cell lines | [11] |

| 3-Amino-1H-7-azaindoles | Azaindole core | 3.7 - 19.9 | HeLa, HepG2, MCF-7 | [11] |

| 2,5-disubstituted indoles | Varied substitutions | 0.48 - 13.21 | A549, HepG2 | [13] |

| Indole-based Tyrphostin Derivatives | N-alkylindole core | 0.01 - 2.8 | Huh-7, MCF-7/Topo, 518A2 | [14] |

| Indole-Aryl-Amides | Tryptamine or indolylacetic acid nucleus | 0.37 - 166 | HT29, PC3, J6, HeLa, MCF7 | [15] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a robust method for quantifying the effect of substituted indoles on tubulin polymerization, a key measure of their anticancer potential. The assay relies on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

Test indole compound (dissolved in DMSO)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Prepare working solutions of GTP (10 mM), paclitaxel (100 µM), colchicine (100 µM), and a dilution series of the test indole compound in polymerization buffer.

-

Assay Setup: On ice, add 50 µL of the tubulin solution to each well of a pre-chilled 96-well plate.

-

Compound Addition: Add 5 µL of the test indole compound dilutions, paclitaxel, colchicine, or vehicle control (DMSO) to the respective wells.

-

Initiation of Polymerization: To initiate polymerization, add 5 µL of 10 mM GTP to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time for each concentration of the test compound. The rate of polymerization is determined from the initial slope of the curve, and the maximal polymer mass is represented by the plateau. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation: The inclusion of both positive (paclitaxel) and negative (colchicine) controls is critical for validating the assay. Paclitaxel should induce a rapid increase in absorbance, confirming the polymerization competency of the tubulin. Colchicine should suppress polymerization, providing a benchmark for inhibitory activity. The vehicle control (DMSO) ensures that the solvent does not interfere with the assay. A dose-dependent inhibition of tubulin polymerization by the test indole compound provides strong evidence of its on-target activity.

Part 2: Antiviral Activities of Substituted Indoles: A Broad-Spectrum Defense

The indole scaffold is a recurring motif in a number of compounds exhibiting potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and flaviviruses such as Dengue (DENV) and Zika (ZIKV).[16][17][18]

Mechanism of Action: Targeting Viral Replication Machinery

Substituted indoles can interfere with various stages of the viral life cycle, from entry and replication to assembly and egress. A notable example is the inhibition of the flavivirus NS4B protein. NS4B is a small, hydrophobic, non-structural protein that plays a crucial role in the formation of the viral replication complex, a specialized intracellular structure where viral RNA replication occurs.

Certain indole alkaloid derivatives have been shown to target NS4B, disrupting its function and thereby inhibiting viral RNA replication.[16] Resistance mutations to these compounds have been mapped to the transmembrane domains of NS4B, providing strong genetic evidence for this direct interaction. By interfering with the formation or function of the replication complex, these indole derivatives effectively shut down the production of new viral particles.

Signaling Pathway: Inhibition of Flavivirus Replication

Caption: Inhibition of flavivirus replication by targeting the NS4B protein.

Structure-Activity Relationship (SAR) of Antiviral Indole Derivatives

The antiviral efficacy of indole derivatives is highly dependent on their substitution patterns, which influence their interaction with viral targets and their cellular permeability.

-

Substitution at C-6: For a series of indole alkaloids with activity against DENV and ZIKV, the presence of a benzyloxy substituent at the C-6 position was found to be important for potent antiviral activity with low cytotoxicity.[16]

-

Stereochemistry at C-7 and C-8: The stereochemistry at the C-7 and C-8 positions of the tetracyclic indole scaffold significantly influences antiviral potency, indicating a specific three-dimensional binding interaction with the viral target.[16]

-

Oxazolidine Ring: The presence of an oxazolidine ring fused to the piperidine moiety of the tetracyclic indole structure has also been shown to impact the antiviral activity of these compounds.[16]

| Compound Class | Key Features | EC50 Range (µM) | Target Viruses | Reference |

| Tetracyclic Indole Alkaloids | Varied substitutions | 0.1 - 12 | Dengue virus (DENV), Zika virus (ZIKV) | [16][19] |

| Indole 2-methacrylate analogs | 5-CN substitution | 1.1 | Hepatitis C virus (HCV) | [18] |

| Tetrahydroindoles | N-benzyl substitution | 2.6 - 12.4 | Hepatitis C virus (HCV) | [18] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the in vitro efficacy of antiviral compounds. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for DENV and ZIKV) in 24-well plates

-

Virus stock of known titer

-

Test indole compound (dissolved in DMSO)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium containing 1% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the test indole compound in infection medium. Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

-

Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the virus-compound mixture to the wells. Include a virus control (no compound) and a cell control (no virus). Incubate at 37°C for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Carefully aspirate the inoculum and add 1 mL of the pre-warmed overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques have formed.

-

Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting and Data Analysis: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Causality and Self-Validation: The virus control wells establish the baseline number of plaques in the absence of any inhibitor, while the cell control wells ensure the health of the cell monolayer throughout the experiment. A dose-dependent reduction in the number of plaques by the test compound provides a clear and quantifiable measure of its antiviral activity.

Part 3: Neuroprotective Activities of Substituted Indoles: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathology of these devastating disorders.[20][21][22] Indole derivatives, particularly indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), have emerged as promising neuroprotective agents due to their potent antioxidant and anti-inflammatory properties.[8][20][21]

Mechanism of Action: Activation of the Nrf2-ARE Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[20][21][23] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).